

Comparative Guide to 25-Desacetyl Rifampicin-d3: Identity and Purity Assessment

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

Cat. No.: *B8180396*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed analytical protocols for confirming the identity and purity of **25-Desacetyl Rifampicin-d3**, a critical labeled internal standard for pharmacokinetic and drug metabolism studies. The performance of this isotopically labeled standard is evaluated against its non-deuterated counterpart, 25-Desacetyl Rifampicin, with supporting experimental data and methodologies.

Product Identity Comparison

25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin.^{[1][2]} The incorporation of three deuterium atoms on the N-methyl group of the piperazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 25-Desacetyl Rifampicin in biological matrices.^[3] This isotopic labeling has minimal impact on the molecule's chemical properties, ensuring it co-elutes with the unlabeled analyte during chromatographic separation.^[4]

Parameter	25-Desacetyl Rifampicin-d3	25-Desacetyl Rifampicin (Alternative)
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-methyl-d3)-1-piperazinyl]imino]methyl]rifamycin	25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin
Molecular Formula	C41H53D3N4O11[3]	C41H56N4O11[5]
Molecular Weight	783.92 g/mol [3]	780.9 g/mol [5]
CAS Number	Not available	16783-99-6[5]
Appearance	Reddish-orange to Brown-orange Solid[3]	Dark Red Solid[5]
Primary Application	Internal standard for quantitative analysis	Reference standard for qualitative and quantitative analysis

Purity Comparison

The purity of a reference standard is paramount for accurate quantification. Both **25-Desacetyl Rifampicin-d3** and its non-deuterated analog are expected to have high chemical purity, typically assessed by High-Performance Liquid Chromatography (HPLC). For the deuterated standard, isotopic purity is an additional critical parameter, determined by mass spectrometry.

Parameter	25-Desacetyl Rifampicin-d3 (Typical Specification)	25-Desacetyl Rifampicin (Typical Specification)
Chemical Purity (by HPLC)	≥98%	≥98%
Isotopic Purity	≥99% deuterated forms	Not Applicable
Isotopic Enrichment	≥98% (d3)	Not Applicable

Experimental Protocols

Accurate characterization of **25-Desacetyl Rifampicin-d3** involves a suite of analytical techniques to confirm its structure and assess its purity.

Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **25-Desacetyl Rifampicin-d3** and verify the incorporation of three deuterium atoms.
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
- Method:
 - Prepare a 1 mg/mL solution of the standard in methanol.
 - Infuse the solution directly into the mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
- Expected Result: A prominent peak corresponding to the $[M+H]^+$ ion at m/z 784.9. This is 3 Da higher than the $[M+H]^+$ of the non-deuterated standard (m/z 781.9), confirming the presence of the three deuterium atoms.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and the position of the deuterium label.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Method:
 - Dissolve ~5 mg of the standard in a suitable deuterated solvent (e.g., Chloroform-d).
 - Acquire ^1H NMR and ^{13}C NMR spectra.
- Expected Result: The ^1H NMR spectrum will show the absence of the N-methyl singlet peak, which is present in the spectrum of the non-deuterated standard. The ^{13}C NMR will show a characteristic triplet for the deuterated carbon, confirming the location of the label.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

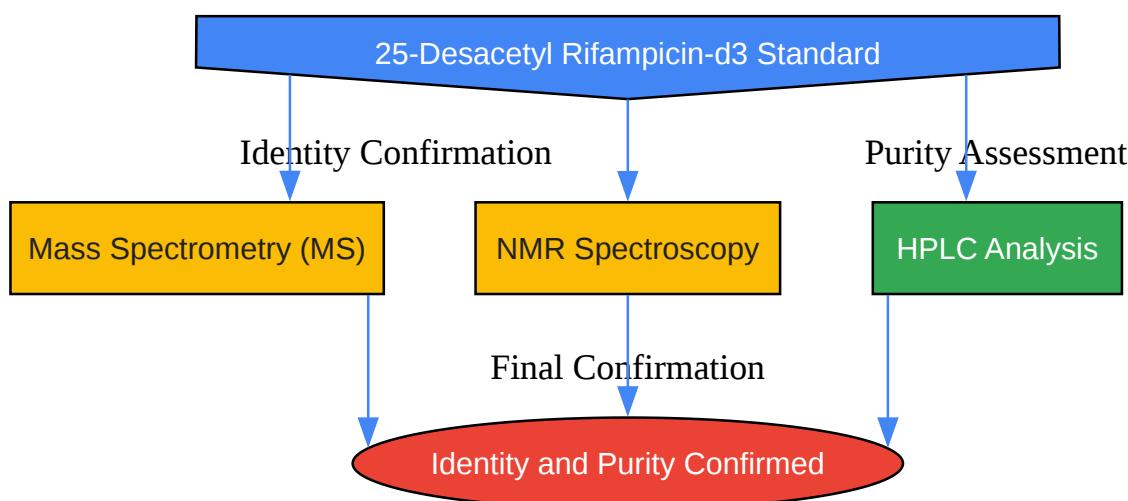
- Objective: To determine the chemical purity of the standard.
- Instrumentation: HPLC system with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 μ L.
- Expected Result: A single major peak with a purity of $\geq 98\%$ based on the total peak area.

Visualizations



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Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.



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Caption: Experimental workflow for identity and purity confirmation.

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